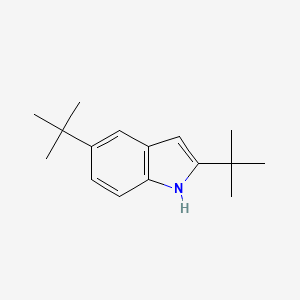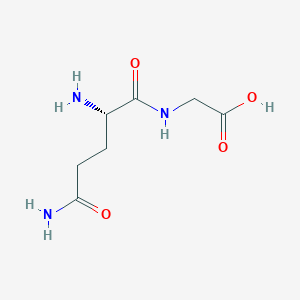
2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine derivative compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPTP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing pyrimidine derivatives and related compounds. For instance, Flores et al. (2013) described a straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, highlighting a method for producing pyrimidine derivatives with potential glutamate-like properties (Flores et al., 2013). Similarly, Bookser et al. (2018) explored solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, which demonstrated the influence of solvent on the selectivity of N-alkylation (Bookser et al., 2018).
Anticancer Activity
Al-Sanea et al. (2020) designed, synthesized, and evaluated the in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, finding one compound that showed appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Agents
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the chemical reactions and spectral studies used to determine the structures of these compounds and their antibacterial and antifungal activity (Holla et al., 2006).
Enzyme Inhibition
Munier-Lehmann et al. (2015) discovered 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties through their inhibition of the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Ultrasound-Promoted Synthesis
Buriol et al. (2013) reported the ultrasound-promoted synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating a simple and efficient sonochemical method that offers advantages such as easy work-up, mild conditions, and short reaction times (Buriol et al., 2013).
Eigenschaften
IUPAC Name |
2-methoxy-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c1-17-5-6(4-14-17)7-3-8(10(11,12)13)16-9(15-7)18-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPATIFHNQHYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160470 |
Source


|
| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001519-12-5 |
Source


|
| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














